![molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408002-86-7](/img/structure/B1404980.png)

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Descripción general

Descripción

“[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO. It has a molecular weight of 151.157 . This compound is available from various suppliers .

Synthesis Analysis

While specific synthesis methods for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the synthesis of related compounds. For instance, a study on the production of single cell protein from methanol discusses the mechanism of methanol synthesis . Another study discusses the use of pyrrolidine, a similar compound, in drug discovery .

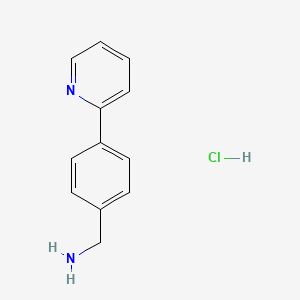

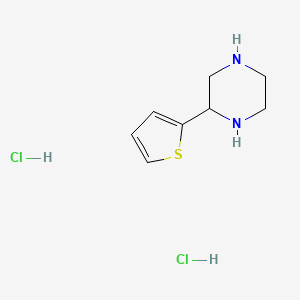

Molecular Structure Analysis

The molecular structure of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” consists of a pyrrolidine ring with two fluorine atoms attached to the 4th carbon atom and a methanol group attached to the 2nd carbon atom .

Chemical Reactions Analysis

While specific chemical reactions involving “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the reactions of related compounds. For example, a study discusses the reduction reactions of aldehydes and ketones using reagents such as NaBH4 and LiAlH4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” include a molecular weight of 151.157 and a molecular formula of C6H11F2NO . More detailed properties were not found in the search results.

Aplicaciones Científicas De Investigación

Bifunctional Additives of Methanol-Gasoline

Specific Scientific Field

Chemical Engineering and Fuel Technology

Summary of the Application

Tartaric esters were synthesized and used as phase stabilizers and saturation vapor pressure depressors for methanol-gasoline . This was done to resolve issues with phase stability and vapor lock in methanol-gasoline applications .

Methods of Application

The tartaric esters were synthesized and then added to various gasoline-methanol blends . The phase stabilities of these blends were then investigated at different temperatures .

Results or Outcomes

The results showed that the phase stabilities of tartaric esters for methanol-gasoline depend on the length of the alkoxy group . Several tartaric esters were found to be effective in various gasoline-methanol blends, and the tartaric esters display high capacity to depress the saturation vapor pressure of methanol-gasoline .

Phytochemical Profiling and Antibacterial Activity

Specific Scientific Field

Pharmacognosy and Microbiology

Summary of the Application

The methanol leaf extract of Skimmia anquetilia, a plant species native to the Western Himalaya region, was used to identify bioactive compounds and assess antibacterial activity .

Methods of Application

A gas chromatography–mass spectrometer (GC-MS) was used to determine the major bioactive chemicals in the methanol leaf extract of S. anquetilia . The leaf extract was then evaluated for antibacterial activity against various bacterial strains .

Results or Outcomes

The presence of 35 distinct phytoconstituents was discovered using GC-MS . The leaf extract showed significant antibacterial activity, with the highest zone of inhibition against E. coli (19 mm) followed by P. aeruginosa (18 mm) and K. Pneumoniae (17 mm) at 160 mg mL −1 .

Direcciones Futuras

While specific future directions for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the potential of related compounds. For example, a study discusses the potential of Skimmia anquetilia, a plant species that contains a compound similar to “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol”, for the development of herbal medicines for the treatment of various pathogenic infections .

Propiedades

IUPAC Name |

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIVKQOFIPRQX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(C[C@@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)

![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)